molecular formula C15H12OS B8741990 Benzo[b]thiophene,4-(4-methoxyphenyl)-

Benzo[b]thiophene,4-(4-methoxyphenyl)-

Cat. No.: B8741990
M. Wt: 240.3 g/mol
InChI Key: AGFAPCMMDPGWSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzo[b]thiophene,4-(4-methoxyphenyl)- is a useful research compound. Its molecular formula is C15H12OS and its molecular weight is 240.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzo[b]thiophene,4-(4-methoxyphenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzo[b]thiophene,4-(4-methoxyphenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H12OS

Molecular Weight

240.3 g/mol

IUPAC Name

4-(4-methoxyphenyl)-1-benzothiophene

InChI

InChI=1S/C15H12OS/c1-16-12-7-5-11(6-8-12)13-3-2-4-15-14(13)9-10-17-15/h2-10H,1H3

InChI Key

AGFAPCMMDPGWSG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C3C=CSC3=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of trifluoromethanesulfonic acid 4,5-dihydro-1-benzothiophene-4-yl ester (9.0 g, 31.7 mmol), Na2CO3 (39.6 ml 2 N aqueous, 79.2 mmol), Pd(PPh3)4 (1.83 g, 1.6 mmol), 4-methoxyboronic acid (5.78 mg, 38.03 mmol), and ethylene glycol dimethyl ether (350 ml) was heated to reflux for 6 h. The reaction was cooled, diluted with EtOAc and the layers separated. The organic layer was dried over anhydrous Na2SO4, passed through a silica plug and concentrated to 5.0 g solid (1.44:1 ratio of desired to [6,7,6′,7′-tetrahydro-[4,4′]bi[benzo[b]thiophenyl]). This material was dissolved in toluene (50 ml) and activated MnO2 (4.5 g) was added. The mixture was refluxed overnight, cooled, filtered, and concentrated to afford a 5 g solid (1.4:1 ratio of [4,4′]bi[benzo[b]thiophenyl] to desired). Column chromatography (3:97 EtOAc/hexanes) managed to isolate 880 mg of pure product: 1H NMR (300 MHz, DMSO-d6): δ 3.83 (3H, s), 7.09 (2H, d, J=8.6 Hz), 7.33 (1H, d, J=7.2 Hz), 7.40–7.45 (2H, m), 7.51 (2H, d, J=8.7 Hz), 7.79 (1H, d, J=5.5 Hz), 7.99 (1H, d, J=8.0 Hz).
Name
trifluoromethanesulfonic acid 4,5-dihydro-1-benzothiophene-4-yl ester
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
39.6 mL
Type
reactant
Reaction Step One
[Compound]
Name
4-methoxyboronic acid
Quantity
5.78 mg
Type
reactant
Reaction Step One
Quantity
350 mL
Type
reactant
Reaction Step One
Quantity
1.83 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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